1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with an imidazole moiety, an azetidine-3-carboxamide linker, and a phenyl group bearing a methylsulfonamido substituent. Such structural features are common in kinase inhibitors or anticancer agents, though specific therapeutic applications for this compound remain unconfirmed in publicly available literature .

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O3S/c1-29(27,28)23-15-4-2-3-14(7-15)22-18(26)13-9-25(10-13)17-8-16(20-11-21-17)24-6-5-19-12-24/h2-8,11-13,23H,9-10H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVRGYMRTSFCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing an imidazole moiety have been known to exhibit a broad range of biological activities and can target a variety of proteins and enzymes.

Mode of Action

It is known that imidazole derivatives can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target protein’s active site.

Biochemical Pathways

Imidazole derivatives have been reported to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a novel small molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

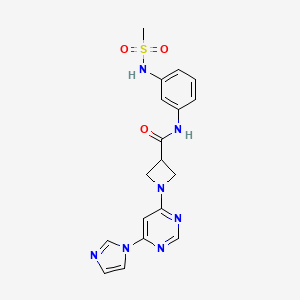

The chemical structure of the compound can be represented as follows:

This structure comprises an imidazole ring, a pyrimidine moiety, and an azetidine carboxamide, contributing to its unique biological properties.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition is crucial for disrupting signaling pathways that promote tumor growth.

- Anti-inflammatory Effects : The methylsulfonamide group is associated with anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notable findings include:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116), with IC50 values reported as low as 0.12 μM .

- Mechanistic Insights : The compound's ability to inhibit Wnt-dependent transcription suggests a role in modulating key oncogenic pathways. This was evidenced by reduced expression of proliferation markers such as Ki67 in treated cells .

Anti-inflammatory Activity

The presence of the methylsulfonamide group contributes to the compound's anti-inflammatory effects:

- Cytokine Production : Studies have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines, indicating a potential application in managing inflammatory disorders .

Case Studies

Several case studies have been documented regarding the efficacy and safety profile of this compound:

- Colorectal Cancer Model : In a xenograft model using BALB/C nu/nu mice, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed reduced tumor cell density and increased apoptosis markers within treated tissues .

- Inflammatory Disease Model : In models of acute inflammation, administration of the compound led to reduced edema and inflammation scores compared to untreated controls, supporting its potential use in therapeutic settings for inflammatory diseases .

Data Table: Summary of Biological Activity

Scientific Research Applications

Anticancer Activity

The primary application of this compound lies in its potential as an anticancer agent . Research has indicated that it acts as an inhibitor of KIF18A, a protein associated with cancer cell proliferation and metastasis. In vitro studies demonstrate that this compound can significantly reduce the viability of various cancer cell lines, suggesting its efficacy in oncology.

Other Biological Activities

Beyond its anticancer properties, 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide has been investigated for other therapeutic potentials:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Potential Antiviral Effects : There is ongoing research into its effects on viral infections, although specific mechanisms remain under investigation .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent functionalization to incorporate the imidazole and pyrimidine moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

In a study examining various cancer cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values indicated effective inhibition at low concentrations, supporting its potential for further development as an anticancer drug.

Case Study 2: Structural Analog Comparison

Research comparing this compound with structurally similar molecules revealed unique aspects of its biological activity. For instance, while some analogs showed similar KIF18A inhibition, they lacked the same potency or selectivity, highlighting the significance of specific structural features in determining biological efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) from serves as a relevant structural comparator. Key differences and similarities include:

Key Findings

- Synthetic Efficiency : Compound 41 was synthesized in 35% yield, suggesting moderate efficiency for similar heterocyclic systems. The user’s compound may face synthetic challenges due to the strained azetidine ring and bulky pyrimidine-imidazole group .

- Molecular Properties : The user’s compound has a higher calculated molecular weight (466.5 vs. 392.2 g/mol), which may impact solubility and bioavailability. The methylsulfonamido group could improve aqueous solubility compared to the lipophilic trifluoromethyl group in Compound 41 .

- In contrast, the pyrrole core of Compound 41 offers planarity suited for π-π stacking interactions .

Research Implications

The methylsulfonamido group may confer improved pharmacokinetic properties over trifluoromethyl-containing analogues. Further studies should prioritize synthetic optimization and target profiling.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., DMSO for solubility), temperature (e.g., 35°C for controlled coupling), and catalyst systems (e.g., copper(I) bromide for C–N bond formation). Purification via chromatography (e.g., gradient elution with ethyl acetate/hexane) and validation using HPLC (≥98% purity thresholds) are critical .

- Key Considerations : Monitor intermediates using H NMR (e.g., δ 8.63 ppm for aromatic protons) to confirm structural integrity during synthesis .

Q. What analytical techniques are most reliable for confirming the compound’s structural identity?

- Methodological Answer : Use a combination of H/C NMR (e.g., aromatic protons at δ 7.44–8.63 ppm, carbonyl signals at δ 170–175 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate with HPLC retention times and UV spectra .

- Example : In related imidazole-pyrimidine analogs, H NMR coupling constants (e.g., for pyrimidine protons) help distinguish regioisomers .

Q. How can researchers determine solubility and stability under experimental conditions?

- Methodological Answer : Perform shake-flask solubility assays in buffered solutions (pH 1–7.4) and organic solvents (DMSO, ethanol). Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use lyophilization for hygroscopic compounds .

- Data Interpretation : Compare degradation products (e.g., sulfonamide hydrolysis) against reference standards .

Q. What storage conditions are recommended to maintain compound integrity?

- Methodological Answer : Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation. For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How should researchers design assays to evaluate the compound’s biological activity?

- Methodological Answer : Use dose-response assays (e.g., 1–100 µM) in target-specific models (e.g., enzyme inhibition or cell viability assays). Include positive controls (e.g., streptomycin for antimicrobial studies) and validate via IC/EC calculations. Triplicate runs minimize variability .

- Case Study : For imidazo[4,5-b]pyridine analogs, MIC values against S. aureus were determined via broth microdilution .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

- Methodological Answer : Introduce lipophilic groups (e.g., trifluoromethyl) to enhance metabolic stability. Use structure-activity relationship (SAR) studies to prioritize substitutions at the azetidine carboxamide or pyrimidine positions .

- Example : Trifluoromethyl groups in similar compounds increased logP by 0.5–1.0 units, correlating with prolonged half-life .

Q. How can researchers address contradictory data in biological activity or stability studies?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed cell passage numbers, solvent batch consistency). Use orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) to confirm results. Statistical tools (e.g., Grubbs’ test) identify outliers .

- Troubleshooting : Inconsistent stability data may arise from trace moisture; repeat studies with rigorously dried samples .

Q. What formulation strategies mitigate solubility challenges in in vivo studies?

- Methodological Answer : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoformulations (e.g., liposomes). Assess bioavailability via pharmacokinetic profiling (e.g., IV vs. oral administration in rodent models) .

Q. How can computational methods guide the optimization of target binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., kinase domains). Validate with MD simulations (100 ns trajectories) to assess binding stability. Prioritize analogs with lower predicted ∆G values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.